alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt
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Overview
Description
Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt: is a chemical compound with the molecular formula C7H13NaO4S and a molecular weight of 216.23 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt typically involves the reaction of cyclohexanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanesulfonate or cyclohexanesulfinate.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Cyclohexanemethanesulfonic acid sodium salt: Lacks the hydroxyl group, resulting in different reactivity and applications.
Alpha-Hydroxy-toluene sulfonic acid sodium salt: Contains a benzene ring instead of a cyclohexane ring, leading to distinct chemical properties and uses.
Uniqueness: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt is unique due to its combination of a hydroxyl group and a sulfonic acid group on a cyclohexane ring. This structure imparts specific reactivity and makes it valuable in various research and industrial applications .
Properties
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDHJUZCMBTLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857718 |
Source
|
Record name | PUBCHEM_71748844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36609-97-9 |
Source
|
Record name | PUBCHEM_71748844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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